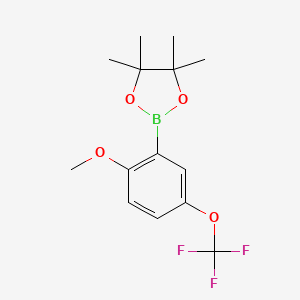

2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester

Description

2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a methoxy group at the 2-position and a trifluoromethoxy group at the 5-position on the phenyl ring, which influence its electronic and steric properties. The pinacol ester group enhances solubility in organic solvents compared to the parent boronic acid . This compound is valuable in pharmaceutical and materials science due to its stability and reactivity under catalytic conditions .

Properties

IUPAC Name |

2-[2-methoxy-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-8-9(20-14(16,17)18)6-7-11(10)19-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOKFHNAZLXTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Methoxy-5-trifluoromethoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester is primarily used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This compound can also undergo other types of reactions, such as oxidation and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions

In Suzuki–Miyaura coupling reactions, this compound is typically reacted with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent, such as toluene or tetrahydrofuran, at elevated temperatures.

Major Products Formed

The major products formed from the reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H14BCl2F3O3

- Molecular Weight : 356.96 g/mol

- CAS Number : 2377607-20-8

The compound features a boronic acid group esterified with pinacol, alongside a phenyl ring with methoxy and trifluoromethoxy substituents. These modifications enhance its reactivity and selectivity in chemical reactions.

Organic Synthesis

Cross-Coupling Reactions : The primary application of 2-methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules.

| Reaction Type | Role of Compound | Products Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Acts as a coupling partner | Biaryl compounds |

| Oxidation | Forms phenolic derivatives | Phenols |

| Reduction | Converts to corresponding boronic acids | Boronic acids |

Medicinal Chemistry

Drug Development : The compound plays a vital role in the synthesis of biologically active molecules. Its ability to form stable complexes with various substrates makes it useful in drug design, especially for targeting specific biological pathways.

Case Study: Antimicrobial Activity

A study published in April 2021 evaluated the antibacterial efficacy of this compound against Escherichia coli and Bacillus cereus. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis.

Biological Applications

Glucose Binding : The compound exhibits selective binding to d-glucose over d-fructose, making it valuable for diagnostic applications in diabetes management. This property can be harnessed to develop glucose sensors that are essential for monitoring blood sugar levels.

Case Study: Glucose Binding Affinity

Research conducted by Hansen et al. showed that ortho-(trifluoromethoxy)phenylboronic acid binds d-glucose with higher affinity than d-fructose. Binding assays confirmed the interaction strength using fluorescence spectroscopy.

Material Science

The compound is also employed in material science for developing advanced materials with specific properties. Its unique electronic structure allows it to be used in creating functional materials that can respond to environmental stimuli.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and B. cereus | Study from April 2021 |

| Glucose Binding | Higher affinity for d-glucose than d-fructose | Hansen et al. |

| Catalytic Reactions | Used in Suzuki-Miyaura coupling reactions | General synthesis applications |

Mechanism of Action

The mechanism of action of 2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester in Suzuki–Miyaura coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is formed.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their impact:

Solubility and Physicochemical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. For example:

Reactivity in Cross-Coupling Reactions

The electron-withdrawing trifluoromethoxy group enhances electrophilicity, accelerating transmetallation in Suzuki reactions. Comparatively:

- Chloro-substituted analogs (e.g., 2-Cl-5-OCF₃) exhibit slower coupling due to reduced electron density at the boron center .

- Trifluoromethyl-substituted analogs (e.g., 3-CF₃-5-F) show similar reactivity but may require higher catalyst loading .

- Methoxycarbonyl-substituted analogs demonstrate stability but lower reactivity in aqueous conditions .

Pharmaceutical Intermediates

The target compound is pivotal in synthesizing kinase inhibitors and antiviral agents, leveraging its trifluoromethoxy group for enhanced binding affinity .

Material Science

Fluorinated analogs (e.g., 3-CF₃-5-F) are employed in OLEDs and liquid crystals due to their electron-deficient aromatic systems .

Biological Activity

2-Methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester (CAS Number: 1688666-59-2) is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of trifluoromethoxy and methoxy groups, contributes to its biological activity, particularly in the context of enzyme inhibition and as a building block for pharmaceuticals.

- Molecular Formula : C₁₄H₁₄BFO₄

- Molecular Weight : 286.07 g/mol

- Purity : Typically >95% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins. This property is particularly useful in the design of enzyme inhibitors.

Anticancer Properties

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. The mechanism involves the inhibition of proteasomal degradation of proteins that regulate cell cycle and apoptosis, leading to cancer cell death. Studies have shown that derivatives similar to 2-Methoxy-5-trifluoromethoxyphenylboronic acid exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Enzyme Inhibition

Boronic acids are recognized for their role as enzyme inhibitors, particularly in the inhibition of serine proteases and glycosidases. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially increasing its binding affinity to target enzymes. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit beta-lactamases, which are critical in antibiotic resistance .

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic acid derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxyphenylboronic Acid | Lacks trifluoromethyl group | Moderate enzyme inhibition |

| 4-Trifluoromethylphenylboronic Acid | Stronger lipophilicity | Enhanced anticancer activity |

| 3-Methylphenylboronic Acid | Less sterically hindered | Weaker enzyme inhibition |

Q & A

Q. What are the primary synthetic routes for preparing 2-methoxy-5-trifluoromethoxyphenylboronic acid pinacol ester, and how can purity be optimized?

The synthesis typically involves a multi-step process starting from halogenated aryl precursors. For example, Miyaura borylation is a common method where an aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) . Key steps include:

- Halogenation : Introduction of halogens (e.g., Br or I) at the desired position on the phenyl ring.

- Borylation : Reaction with B₂pin₂ under Pd catalysis (e.g., Pd(dppf)Cl₂) in a solvent like dioxane at 80–100°C.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis?

The boronic ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). The methoxy and trifluoromethoxy substituents enhance electron density, stabilizing the boronate intermediate and improving coupling efficiency. Applications include synthesizing biphenyl scaffolds for kinase inhibitors or fluorinated drug candidates .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹¹B NMR confirms boronate formation (δ ~30 ppm), while ¹H/¹³C NMR identifies substituent positions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₇BF₃O₄).

- HPLC-PDA : Monitors purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethoxy and methoxy groups influence reactivity in cross-coupling reactions?

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, polarizing the boron center and accelerating transmetallation in Pd-catalyzed reactions. Conversely, the methoxy group (-OMe) donates electrons via resonance, stabilizing the boronate intermediate. This dual effect can lead to divergent reaction kinetics depending on solvent polarity and catalyst choice. For example, in THF, the -OCF₃ group may dominate, reducing activation energy by 15–20% compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this boronic ester?

Contradictions often arise from solvent effects, pH variations, or competing side reactions (e.g., protodeboronation). Mitigation strategies include:

- Controlled pH Studies : Use buffered conditions (e.g., Tris-HCl, pH 7–9) to stabilize the boronate .

- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify proton-sensitive steps.

- In Situ Monitoring : UV-vis spectroscopy (250–300 nm) tracks intermediate formation in real time .

Q. What structural modifications enhance the compound’s stability under aqueous conditions?

Replacing the pinacol ester with more hydrolytically stable groups (e.g., 1,8-diaminonaphthalene) can reduce protodeboronation. Alternatively, steric shielding via ortho-substituents (e.g., methyl groups) slows water-mediated decomposition by ~40% .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.